molecular formula C15H11BrN2 B11836426 5-Bromo-1,3-diphenyl-1H-pyrazole

5-Bromo-1,3-diphenyl-1H-pyrazole

Cat. No.: B11836426
M. Wt: 299.16 g/mol
InChI Key: PTBZXKFONYCXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,3-diphenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position and phenyl groups at the 1- and 3-positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives. For instance, the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate followed by bromination can yield the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient methods. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization process. Additionally, one-pot multicomponent reactions are favored for their simplicity and high yields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cycloaddition reactions can produce fused ring systems .

Scientific Research Applications

5-Bromo-1,3-diphenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Pyrazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Pyrazoles are used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, pyrazole derivatives are known to inhibit certain kinases, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Lacks the bromine atom at the 5-position.

    5-Chloro-1,3-diphenyl-1H-pyrazole: Contains a chlorine atom instead of bromine.

    3,5-Diphenyl-1H-pyrazole: Lacks the substituent at the 1-position.

Uniqueness

5-Bromo-1,3-diphenyl-1H-pyrazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets .

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

5-bromo-1,3-diphenylpyrazole

InChI

InChI=1S/C15H11BrN2/c16-15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H

InChI Key

PTBZXKFONYCXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)Br)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.